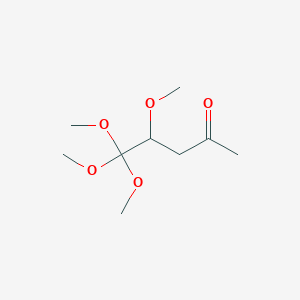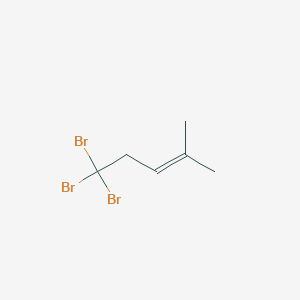![molecular formula C15H20O2S B14576686 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol CAS No. 61464-10-6](/img/structure/B14576686.png)
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an ethenyl chain, and an oxan-4-ol ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol typically involves multiple steps. One common method includes the reaction of a phenylsulfanyl derivative with an ethenyl group under controlled conditions. The oxan-4-ol ring is then formed through a cyclization reaction, often catalyzed by a suitable acid or base. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted phenylsulfanyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxan-4-ol ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxane: Lacks the hydroxyl group present in 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol.
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-one: Contains a ketone group instead of a hydroxyl group.
2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-thiol: Features a thiol group in place of the hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61464-10-6 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-phenylsulfanylethenyl)oxan-4-ol |
InChI |
InChI=1S/C15H20O2S/c1-14(2)12-15(16,8-10-17-14)9-11-18-13-6-4-3-5-7-13/h3-7,9,11,16H,8,10,12H2,1-2H3 |
InChI Key |
NFVSRFBUUBPGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C=CSC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride](/img/structure/B14576608.png)
![6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL](/img/structure/B14576628.png)
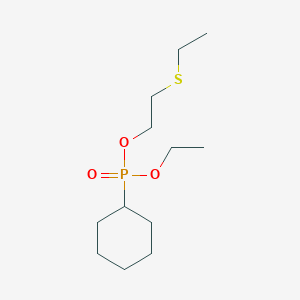
![3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one](/img/structure/B14576640.png)
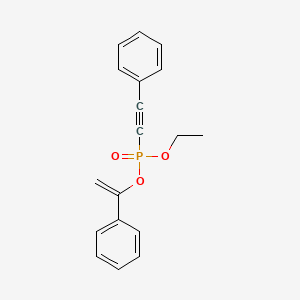
![L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-](/img/structure/B14576652.png)
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)-](/img/structure/B14576656.png)


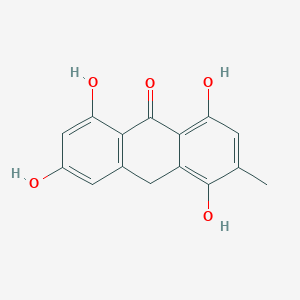
![1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14576687.png)
![2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane](/img/structure/B14576692.png)
